molecular formula C17H21NO2S B2370344 2-thia-5-azabicyclo[2.2.1]heptan-5-yl(4-phenyltetrahydro-2H-pyran-4-yl)methanone CAS No. 2034608-17-6

2-thia-5-azabicyclo[2.2.1]heptan-5-yl(4-phenyltetrahydro-2H-pyran-4-yl)methanone

Cat. No.: B2370344
CAS No.: 2034608-17-6
M. Wt: 303.42
InChI Key: YXDVPBUWCUTAJR-UHFFFAOYSA-N
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Description

2-thia-5-azabicyclo[2.2.1]heptan-5-yl(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a complex organic compound with the molecular formula C17H21NO2S and a molecular weight of 303.42

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-thia-5-azabicyclo[2.2.1]heptan-5-yl(4-phenyltetrahydro-2H-pyran-4-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the bicyclic core, followed by the introduction of the phenyl and tetrahydropyran moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. detailed synthetic routes and conditions are proprietary and often not disclosed in public databases.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality, and implementing safety measures for handling potentially hazardous reagents. The use of automated reactors and continuous flow systems could enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-thia-5-azabicyclo[2.2.1]heptan-5-yl(4-phenyltetrahydro-2H-pyran-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the bicyclic core can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenyl and tetrahydropyran groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of the carbonyl group would produce alcohols.

Scientific Research Applications

2-thia-5-azabicyclo[22

    Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigating its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Exploring its pharmacological properties and potential therapeutic uses.

Mechanism of Action

The mechanism by which 2-thia-5-azabicyclo[2.2.1]heptan-5-yl(4-phenyltetrahydro-2H-pyran-4-yl)methanone exerts its effects is not well-documented. its unique structure suggests it could interact with specific molecular targets, such as enzymes or receptors, through binding interactions involving its bicyclic core and functional groups. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-thia-5-azabicyclo[2.2.1]heptan-5-yl(4-(dimethylamino)phenyl)methanone: A similar compound with a dimethylamino group instead of the tetrahydropyran moiety.

    Other bicyclic compounds: Compounds with similar bicyclic structures but different substituents.

Uniqueness

2-thia-5-azabicyclo[221]heptan-5-yl(4-phenyltetrahydro-2H-pyran-4-yl)methanone is unique due to its combination of a bicyclic core with sulfur and nitrogen atoms and the presence of both phenyl and tetrahydropyran groups

Properties

IUPAC Name

(4-phenyloxan-4-yl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c19-16(18-11-15-10-14(18)12-21-15)17(6-8-20-9-7-17)13-4-2-1-3-5-13/h1-5,14-15H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDVPBUWCUTAJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)N3CC4CC3CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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